
3,5-二氯-N-(4-(噻吩-2-基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H8Cl2N2OS2 and a molecular weight of 355.25. It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用
- 噻唑类化合物已被研究用作抗肿瘤和细胞毒剂。例如,研究人员合成了[6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸芳基亚甲基酰肼,并评估了其对人肿瘤细胞系的细胞毒性。 值得注意的是,一种化合物对前列腺癌表现出强大的作用 .
抗肿瘤和细胞毒活性
总之,3,5-二氯-N-(4-(噻吩-2-基)噻唑-2-基)苯甲酰胺在抗肿瘤活性、抗菌特性和潜在的神经保护作用等多个领域展现出潜力。 然而,需要更多针对性的研究来充分揭示其独特的应用 . 🌟
未来方向
The future directions for research on “3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their practical use.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to the target’s function . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound may interact with proteins involved in inflammatory pathways, potentially modulating inflammatory responses .
Cellular Effects
The effects of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it may affect cellular metabolism by interacting with metabolic enzymes, altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, this compound can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions . Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or inhibiting bacterial growth . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit enzymes involved in bacterial metabolism, thereby disrupting their metabolic processes and leading to bacterial cell death . Additionally, it may affect the metabolism of host cells, altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells . Additionally, its localization within tissues can influence its therapeutic effects, as it needs to reach its target sites to exert its biological activity .
Subcellular Localization
The subcellular localization of 3,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its activity, as it needs to be in the right place within the cell to interact with its target biomolecules .
属性
IUPAC Name |
3,5-dichloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-9-4-8(5-10(16)6-9)13(19)18-14-17-11(7-21-14)12-2-1-3-20-12/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADNSLBYSKIHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



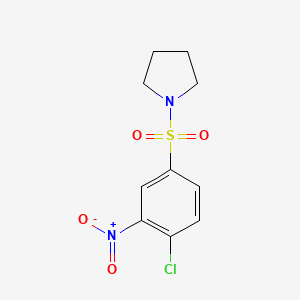
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2422223.png)
![Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate](/img/structure/B2422225.png)
![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2422226.png)
![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)

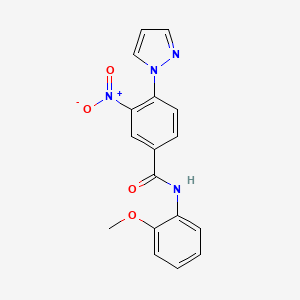
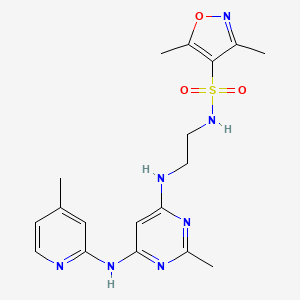
![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)
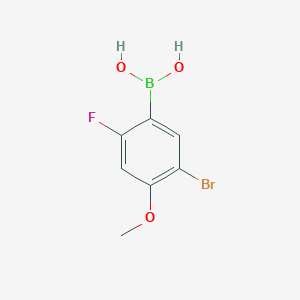
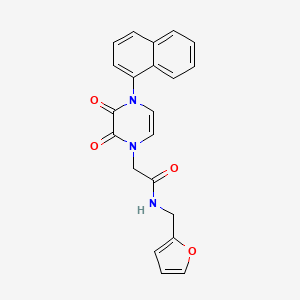
![N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422242.png)